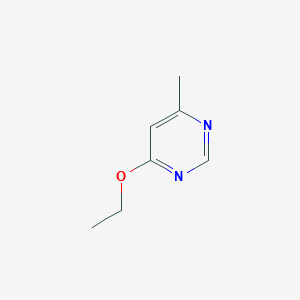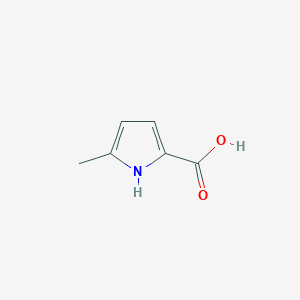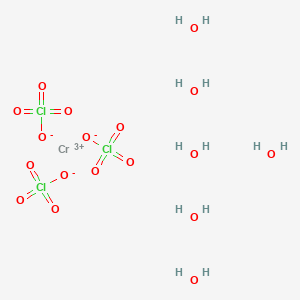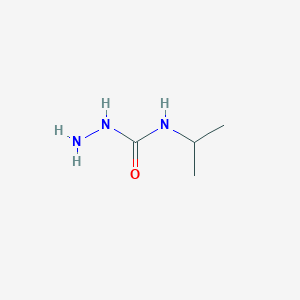![molecular formula C11H8ClN5 B1589987 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 21410-06-0](/img/structure/B1589987.png)
3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
“3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 21410-06-0. It has a molecular weight of 245.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- A novel heterocyclic system of 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives has been synthesized, with Density Functional Theory (DFT) studies revealing the regioselectivity of the ring closure. This synthesis starts from 3-benzyl-5-chloro-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and includes various substitutions and transformations (Mozafari et al., 2016).
Chemical Reactions and Intermediates
- The paper discusses the synthesis and characterization of 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers and their reactions to form new tricyclic derivatives. This includes nucleophilic substitution reactions with ethyl carbazate and intramolecular cyclization (Biagi et al., 2003).
Biological Activity
- Certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives, modified at the 7 and 3 positions, have shown high affinity and selectivity for the A1 adenosine receptor subtype, highlighting their potential in biological applications (Betti et al., 1998).
Synthetic Methods
- An efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines is described, showcasing a method to produce a variety of derivatives from monosubstituted amidines (Baindur et al., 2003).
Anticytokinin Activity
- Some 4-substituted triazolo[4,5-d]pyrimidines have been found to possess high anticytokinin activity, indicating their potential use in plant growth regulation and related studies (Alexieva et al., 1994).
Cytotoxic Activity
- Newly synthesized [1,2,3]triazolo[4,5-d]pyrimidine compounds and their derivatives demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential in anticancer research (Mohamed et al., 2021).
Mechanism of Action
While the specific mechanism of action for “3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not available, pyrimidine derivatives have been studied for their anticancer activity. They are considered bioisosteres of purine ring and have shown potent growth inhibitory activity via CDK inhibition .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Properties
IUPAC Name |
3-benzyl-7-chlorotriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-10-9-11(14-7-13-10)17(16-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUVZPCMWVWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503876 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21410-06-0 | |
| Record name | 3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)


